Einecs 275-413-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

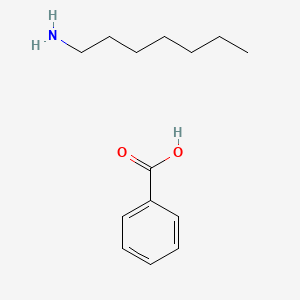

Benzoic acid, compound with heptylamine (1:1) is a salt formed from the reaction between benzoic acid and heptylamine. This compound is characterized by its crystalline structure and is known for its unique properties derived from both benzoic acid and heptylamine. Benzoic acid is an aromatic carboxylic acid, while heptylamine is a straight-chain aliphatic amine. The combination of these two compounds results in a product with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, compound with heptylamine (1:1) typically involves the neutralization reaction between benzoic acid and heptylamine. The reaction can be represented as follows:

C6H5COOH+C7H15NH2→C6H5COO−C7H15NH3+

This reaction is usually carried out in an organic solvent such as ethanol or methanol, under mild heating to ensure complete dissolution of the reactants. The resulting product is then crystallized out of the solution by cooling.

Industrial Production Methods: On an industrial scale, the production of benzoic acid, compound with heptylamine (1:1) follows a similar neutralization process but is optimized for large-scale operations. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

Oxidation: Benzoic acid, compound with heptylamine (1:1) can undergo oxidation reactions, particularly at the benzoic acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced, especially at the benzoic acid part, using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.

Reduction: Benzyl alcohol derivatives.

Substitution: Nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.

Scientific Research Applications

Benzoic acid, compound with heptylamine (1:1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.

Medicine: Explored for its potential use in drug formulations, particularly in enhancing the solubility and stability of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, compound with heptylamine (1:1) is primarily influenced by the properties of benzoic acid and heptylamine. Benzoic acid acts as an antimicrobial agent by disrupting microbial cell membranes and inhibiting enzyme activity. Heptylamine, being an amine, can interact with various biological molecules, potentially affecting their function. The combination of these two compounds results in a synergistic effect, enhancing the overall biological activity.

Comparison with Similar Compounds

- Benzoic acid, compound with methylamine (1:1)

- Benzoic acid, compound with ethylamine (1:1)

- Benzoic acid, compound with propylamine (1:1)

Comparison:

- Solubility: Benzoic acid, compound with heptylamine (1:1) has different solubility properties compared to its counterparts with shorter alkyl chain amines. The longer alkyl chain in heptylamine increases the hydrophobic character of the compound.

- Biological Activity: The antimicrobial activity of benzoic acid, compound with heptylamine (1:1) may be enhanced due to the longer alkyl chain, which can interact more effectively with microbial cell membranes.

- Industrial Applications: The unique properties of benzoic acid, compound with heptylamine (1:1) make it suitable for specific industrial applications where longer alkyl chains are preferred.

This detailed article provides a comprehensive overview of benzoic acid, compound with heptylamine (1:1), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

- Chemical Name : 2-hydroxy-6-nitro-4-sulphonaphthalene-1-diazonium coupled with resorcinol

- EINECS Number : 275-413-4

- Molecular Formula : C₁₂H₉N₃O₅S

The biological activity of this compound primarily involves its interaction with biological macromolecules, leading to various physiological effects. It has been studied for its potential mutagenic and carcinogenic properties due to its diazonium structure, which can form reactive intermediates that interact with DNA.

Toxicological Profile

Research indicates that compounds with similar structures can exhibit:

- Cytotoxicity : Inducing cell death in certain cancer cell lines.

- Genotoxicity : Causing DNA damage, which can lead to mutations and cancer development.

- Endocrine Disruption : Potential interference with hormonal functions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Cell death in cancer cell lines | |

| Genotoxicity | DNA damage observed | |

| Endocrine disruption | Hormonal imbalance in test subjects |

Table 2: Case Studies on Biological Effects

Case Study 1: Cytotoxic Effects on HeLa Cells

A study investigated the cytotoxic effects of Einecs 275-413-4 on HeLa cells. The results demonstrated a dose-dependent reduction in cell viability, indicating significant cytotoxic potential. The study concluded that the compound could be a candidate for further investigation in cancer therapies.

Case Study 2: Genotoxicity in Human Lymphocytes

Research conducted on human lymphocytes assessed the genotoxic effects of the compound. The findings revealed increased rates of chromosomal aberrations and mutations, suggesting that exposure could pose a risk for cancer development.

Case Study 3: Endocrine Disruption in Rat Models

A study examining the endocrine-disrupting potential of the compound in rat models showed altered levels of reproductive hormones. This disruption could have implications for fertility and reproductive health, warranting further research into its environmental impact.

Properties

CAS No. |

71412-06-1 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

benzoic acid;heptan-1-amine |

InChI |

InChI=1S/C7H17N.C7H6O2/c1-2-3-4-5-6-7-8;8-7(9)6-4-2-1-3-5-6/h2-8H2,1H3;1-5H,(H,8,9) |

InChI Key |

LJLPEKMOPLECRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.